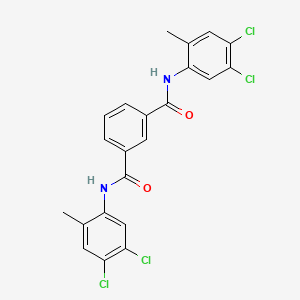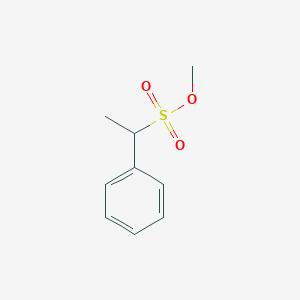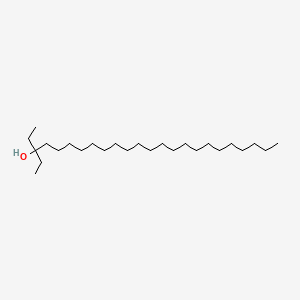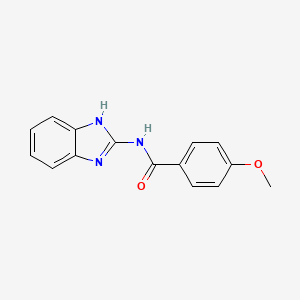
N,N'-Bis(4,5-dichloro-2-methylphenyl)isophthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(4,5-dichloro-2-methylphenyl)isophthalamide is a chemical compound with the molecular formula C22H16Cl4N2O2 and a molecular weight of 482.197 g/mol . This compound is known for its unique structure, which includes two dichloromethylphenyl groups attached to an isophthalamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4,5-dichloro-2-methylphenyl)isophthalamide typically involves the reaction of 4,5-dichloro-2-methylaniline with isophthaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of micro fixed-bed reactors and catalysts like platinum on carbon (Pt/C) to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(4,5-dichloro-2-methylphenyl)isophthalamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can lead to the formation of hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(4,5-dichloro-2-methylphenyl)isophthalamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of N,N’-Bis(4,5-dichloro-2-methylphenyl)isophthalamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(3,5-dichlorophenyl)isophthalamide
- N,N’-Bis(3,4-dichlorophenyl)isophthalamide
- N,N’-Bis(2,3-dichlorophenyl)isophthalamide
- N,N’-Bis(3,5-dimethylphenyl)isophthalamide
- N,N’-Bis(2,4,5-trichlorophenyl)isophthalamide
Uniqueness
N,N’-Bis(4,5-dichloro-2-methylphenyl)isophthalamide is unique due to the specific positioning of the chlorine and methyl groups on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
6676-76-2 |
|---|---|
Molekularformel |
C22H16Cl4N2O2 |
Molekulargewicht |
482.2 g/mol |
IUPAC-Name |
1-N,3-N-bis(4,5-dichloro-2-methylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H16Cl4N2O2/c1-11-6-15(23)17(25)9-19(11)27-21(29)13-4-3-5-14(8-13)22(30)28-20-10-18(26)16(24)7-12(20)2/h3-10H,1-2H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
FOWSDJPDGBMFHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC(=C(C=C3C)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)


![10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B11955303.png)





